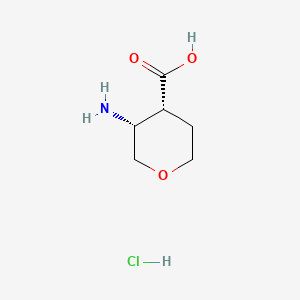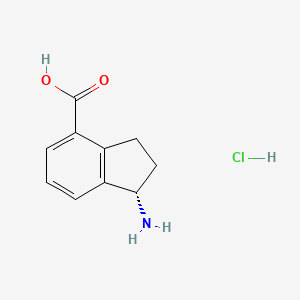
(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is a chemical compound belonging to the class of indene derivatives. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound features an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the indene structure, with the hydrochloride salt form providing increased stability and solubility.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with indene or substituted indene as the starting material.
Functional Group Modifications: The indene ring undergoes functional group modifications to introduce the amino and carboxylic acid groups. This can involve multiple steps, including nitration, reduction, and carboxylation reactions.
Hydrochloride Formation: The final step involves converting the carboxylic acid group into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods:
Batch Processing: In an industrial setting, the synthesis is often carried out in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) is maintained.
Purification: The product is purified using crystallization techniques to remove impurities and obtain the desired hydrochloride salt form.
Types of Reactions:
Oxidation: The indene ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert functional groups, such as converting nitro groups to amino groups.
Substitution: Substitution reactions can introduce different substituents onto the indene ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) in carbon tetrachloride (CCl4) is commonly used for oxidation reactions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) are often used for reduction reactions.
Substitution: Various alkyl halides and strong bases can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized indene derivatives, such as indene-4-carboxylic acid.
Reduction Products: Reduced derivatives, such as amino-indene derivatives.
Substitution Products: Substituted indene derivatives with different alkyl or aryl groups.
Scientific Research Applications
(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Indole Derivatives: Indole and its derivatives share structural similarities with indene derivatives and have similar biological activities.
Benzene Derivatives: Benzene and its derivatives are also structurally related and have applications in various fields.
Uniqueness: (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its ability to form stable hydrochloride salts, which enhances its solubility and stability.
Properties
IUPAC Name |
(1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13;/h1-3,9H,4-5,11H2,(H,12,13);1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXNRPUNHLFSSX-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methylbicyclo[2.2.2]octan-1-aminehydrochloride](/img/structure/B6604411.png)




amine hydrochloride](/img/structure/B6604442.png)




